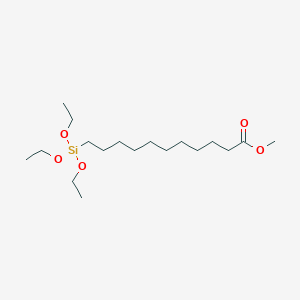
Methyl 11-(triethoxysilyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(triethoxysilyl)undecanoate, also known as MTU, is an organosilicon compound that has been widely used in a variety of scientific research and industrial applications. MTU is a derivative of the silane family, which is a class of compounds that contain silicon, oxygen and hydrogen atoms. MTU has been found to be a useful material for a range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
Scientific Research Applications
Methyl 11-(triethoxysilyl)undecanoate has been used in a variety of scientific research applications, such as in biochemistry, material science, and nanotechnology. In biochemistry, this compound has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. In material science, this compound has been used as a precursor for the synthesis of hybrid organic-inorganic materials. In nanotechnology, this compound has been used to create nanostructures, such as nanowires and nanotubes.
Mechanism of Action
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate is not fully understood. However, it is known that this compound is a hydrophobic molecule, meaning that it is not readily soluble in water. This property allows this compound to interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that this compound can interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules. In addition, this compound has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory molecules.
Advantages and Limitations for Lab Experiments
The major advantage of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is a relatively non-toxic and non-volatile material. This makes it an ideal material for use in a variety of laboratory studies. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
In the future, Methyl 11-(triethoxysilyl)undecanoate could be used in a variety of applications, such as in the development of new materials, in the study of enzyme kinetics, and in the study of protein-ligand interactions. Additionally, this compound could be used in the development of new drugs, as well as in the development of new nanostructures. Additionally, this compound could be used in the development of new catalysts and in the study of enzyme inhibition. Finally, this compound could be used in the development of new sensors and in the study of biochemical and physiological processes.
Synthesis Methods
Methyl 11-(triethoxysilyl)undecanoate is synthesized by a process known as the hydrolysis of a silane. In this process, a silane molecule is reacted with a base, such as sodium hydroxide, to produce an alkoxysilane. This alkoxysilane is then reacted with a carboxylic acid, such as undecanoic acid, to produce this compound. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm.
properties
IUPAC Name |
methyl 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)



![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)


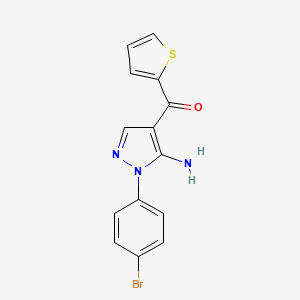
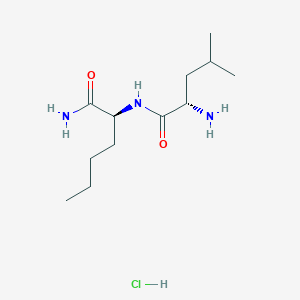
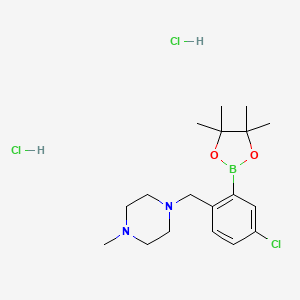
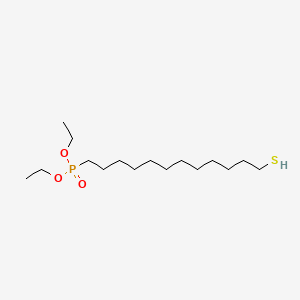
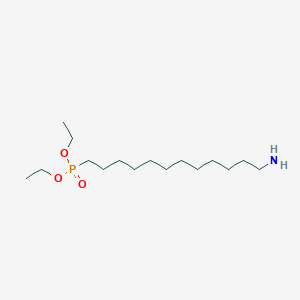
![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)
![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)